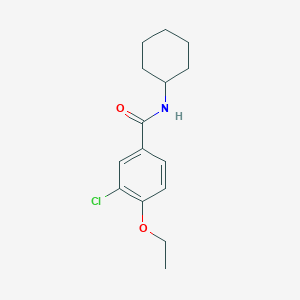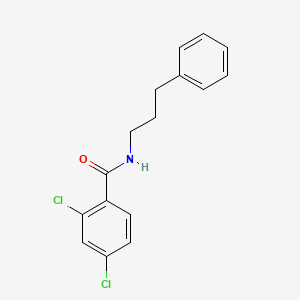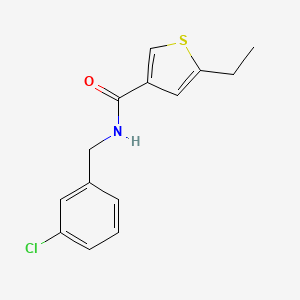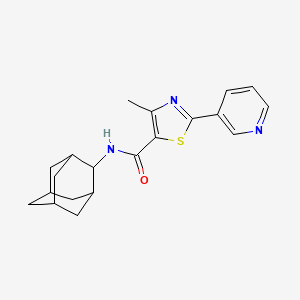![molecular formula C21H27ClN2O4S B4779477 N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B4779477.png)
N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide
描述
N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide, also known as DPA-SO2, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound belongs to the class of sulfonylureas and has been found to possess a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide involves the activation of ATP-sensitive potassium channels (KATP channels) in various cells, including pancreatic beta cells and cardiac myocytes. This leads to membrane hyperpolarization and subsequent activation of voltage-gated calcium channels, which results in increased calcium influx and subsequent insulin secretion or cardioprotection.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects, including:
1. Stimulation of insulin secretion from pancreatic beta cells.
2. Protection of the heart from ischemia-reperfusion injury.
3. Inhibition of cancer cell growth.
4. Modulation of ion channel activity in various cells.
实验室实验的优点和局限性
N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. It is a highly specific and potent activator of KATP channels, making it useful for studying the role of these channels in various biological processes.
2. It has been extensively studied and characterized, making it a well-established tool for scientific research.
3. It has a relatively low toxicity profile, making it safe for use in lab experiments.
Some of the limitations of this compound include:
1. It has a relatively short half-life, making it difficult to administer in vivo.
2. It may have off-target effects on other ion channels, which could complicate interpretation of experimental results.
3. Its effects may be influenced by other factors, such as the presence of other drugs or hormones.
未来方向
There are several future directions for research on N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide. Some of these include:
1. Investigation of the potential therapeutic applications of this compound in diabetes and related metabolic disorders.
2. Further characterization of the mechanism of action of this compound, including its effects on other ion channels and signaling pathways.
3. Development of more potent and specific KATP channel activators based on the structure of this compound.
4. Investigation of the potential role of this compound in cancer therapy and other disease states.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It possesses a wide range of biochemical and physiological effects and has been found to be useful for studying various biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
科学研究应用
N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide has been extensively researched for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, making it useful for studying various biological processes. Some of the research applications of this compound include:
1. Insulin secretion: this compound has been found to stimulate insulin secretion from pancreatic beta cells, making it useful for studying diabetes and related metabolic disorders.
2. Cardioprotection: this compound has been found to protect the heart from ischemia-reperfusion injury, making it useful for studying cardiovascular diseases.
3. Cancer: this compound has been found to inhibit the growth of cancer cells, making it useful for studying cancer and potential cancer therapies.
属性
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-3-14-24(15-4-2)29(26,27)18-11-9-17(10-12-18)21(25)23-13-16-28-20-8-6-5-7-19(20)22/h5-12H,3-4,13-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGWQUKRIPGLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4779410.png)
![N-(5-chloro-2-methylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4779415.png)


![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4779439.png)
![2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4779442.png)
![2-{[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4779444.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B4779451.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4779458.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B4779459.png)


![N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4779487.png)